molecular formula C9H9BrO2 B13272658 (3-(2-Bromophenyl)oxiran-2-yl)methanol

(3-(2-Bromophenyl)oxiran-2-yl)methanol

Cat. No.: B13272658
M. Wt: 229.07 g/mol
InChI Key: LKETUUHRRKJRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Bromophenyl)oxiran-2-yl)methanol: is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a derivative of oxirane, containing a bromophenyl group and a hydroxymethyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Bromophenyl)oxiran-2-yl)methanol typically involves the reaction of 2-bromobenzaldehyde with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2-Bromophenyl)oxiran-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-(2-Bromophenyl)oxiran-2-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and interactions. It can also be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and resins, where its unique structure imparts specific properties to the final product.

Mechanism of Action

The mechanism of action of (3-(2-Bromophenyl)oxiran-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The epoxide ring in the compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

  • (3-(2-Chlorophenyl)oxiran-2-yl)methanol
  • (3-(2-Fluorophenyl)oxiran-2-yl)methanol
  • (3-(2-Iodophenyl)oxiran-2-yl)methanol

Comparison:

  • (3-(2-Bromophenyl)oxiran-2-yl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can influence the compound’s reactivity and interactions with other molecules.
  • The presence of the bromine atom can also affect the compound’s solubility and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

[3-(2-bromophenyl)oxiran-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKETUUHRRKJRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.